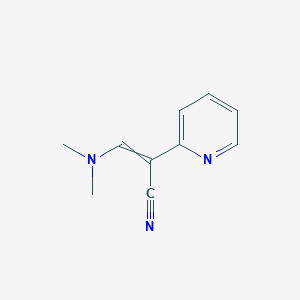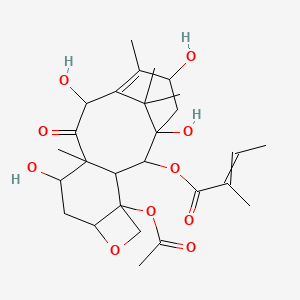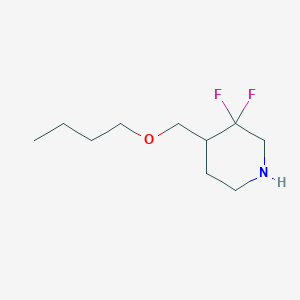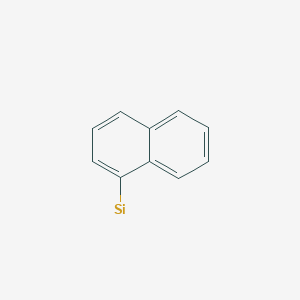
10,10'-Bis(2-fluorophenyl)-9,9'-bianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene is an organic compound that belongs to the class of bianthracenes. This compound is characterized by the presence of two anthracene units connected through a central carbon-carbon bond, with each anthracene unit substituted by a 2-fluorophenyl group at the 10-position. The unique structure of this compound imparts specific chemical and physical properties that make it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene typically involves the coupling of two anthracene units through a central carbon-carbon bond. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinones, while reduction can produce dihydroanthracenes.
Wissenschaftliche Forschungsanwendungen
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of molecular interactions and binding affinities.
Industry: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism by which 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene exerts its effects depends on its specific application. In the context of organic electronics, the compound’s unique structure allows it to participate in charge transfer processes, which are crucial for the functioning of devices like OLEDs. The molecular targets and pathways involved would include interactions with other organic molecules and the formation of charge transfer complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,10’-Bis(phenyl)-9,9’-bianthracene: Similar structure but without the fluorine substituents.
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene: Similar structure with fluorine substituents at the 4-position instead of the 2-position.
Uniqueness
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions and electronic properties is required.
Eigenschaften
Molekularformel |
C40H24F2 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
9-(2-fluorophenyl)-10-[10-(2-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-35-23-11-9-21-33(35)37-25-13-1-5-17-29(25)39(30-18-6-2-14-26(30)37)40-31-19-7-3-15-27(31)38(28-16-4-8-20-32(28)40)34-22-10-12-24-36(34)42/h1-24H |
InChI-Schlüssel |
SMTHKGNGVXIXQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7F)C8=CC=CC=C8F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)


![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118469.png)
![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)



![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)


